1-(Cyclopentyloxy)-3-nitrobenzene

Description

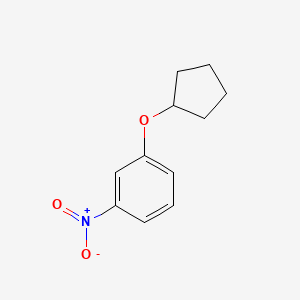

1-(Cyclopentyloxy)-3-nitrobenzene is a nitroaromatic compound featuring a cyclopentyloxy substituent (-O-C₅H₉) at the 1-position and a nitro group (-NO₂) at the 3-position of the benzene ring. The cyclopentyloxy group introduces steric bulk and moderate electron-donating effects, distinguishing it from other substituents like halogens, alkyl halides, or benzyloxy groups. Below, we compare this compound with structurally similar nitroaromatics to infer its behavior.

Properties

IUPAC Name |

1-cyclopentyloxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMMJEGTDAVYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopentyloxy)-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1-(cyclopentyloxy)benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentyloxy)-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The cyclopentyloxy group can undergo oxidation to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-(Cyclopentyloxy)-3-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Cyclopentanone derivatives.

Scientific Research Applications

Medicinal Applications

Pharmacological Activity

The compound exhibits promising pharmacological properties, particularly as an intermediate in the synthesis of selective inhibitors for various biological targets. Notably, derivatives of nitro-substituted aromatic compounds have shown activity against multiple diseases, including cancer and inflammatory conditions. For instance, compounds similar to 1-(Cyclopentyloxy)-3-nitrobenzene have been explored for their roles as phosphodiesterase inhibitors, which are relevant in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease .

Case Study: NKCC1 Inhibitors

Research has highlighted the development of selective inhibitors targeting the sodium-potassium-chloride cotransporter 1 (NKCC1). Compounds derived from this compound have been evaluated for their efficacy in reducing chloride influx in neurons, which is crucial for managing neurodevelopmental disorders. These studies indicate that modifications to the nitrobenzene structure can enhance selectivity and potency, demonstrating the compound's versatility in drug design .

Material Science Applications

Polymer Chemistry

In materials science, this compound can serve as a precursor for creating functionalized polymers. Its unique structure allows it to participate in polymerization reactions that yield materials with specific mechanical and thermal properties. The incorporation of cyclopentyl groups can enhance the flexibility and thermal stability of the resultant polymers, making them suitable for applications in coatings and adhesives.

Environmental Applications

Bioremediation Potential

The compound's nitro group may also impart properties that facilitate its use in environmental applications, such as bioremediation. Nitroaromatic compounds are known to undergo microbial degradation, and studies suggest that derivatives like this compound could be utilized to treat contaminated sites by enhancing biodegradation pathways .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing selective inhibitors (e.g., NKCC1 inhibitors) |

| Pharmacology | Potential treatment for respiratory diseases and neurodevelopmental disorders |

| Material Science | Precursor for functionalized polymers with enhanced mechanical properties |

| Environmental Science | Potential use in bioremediation strategies through microbial degradation pathways |

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-3-nitrobenzene depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopentyloxy group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Toxicity Profiles

Biological Activity

1-(Cyclopentyloxy)-3-nitrobenzene is an organic compound characterized by a nitro group at the third position of a benzene ring and a cyclopentyloxy group at the first position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C_{11}H_{13}N_{1}O_{3}

- CAS Number : 1031442-10-0

- Molecular Weight : 207.23 g/mol

The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that may interact with various biological targets. The cyclopentyloxy group enhances lipophilicity, potentially improving membrane permeability and influencing the compound's bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, including enzymes and receptors. The nitro group can be reduced to an amino group, which may participate in further biochemical reactions. This compound has been investigated for several potential therapeutic effects:

- Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activity, which could be beneficial in managing conditions characterized by inflammation.

In Vitro Studies

Research has demonstrated that this compound can inhibit certain bacterial strains. For example, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

In Vivo Studies

In vivo studies have focused on the anti-inflammatory effects of the compound. Animal models treated with this compound exhibited reduced inflammation markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

A recent study explored the synthesis and biological evaluation of several nitro-substituted compounds, including this compound. The study aimed to assess their efficacy as potential drug candidates.

- Study Design : Compounds were synthesized and tested for their ability to inhibit bacterial growth and reduce inflammation in murine models.

- Results : The findings indicated that this compound not only inhibited bacterial growth but also significantly reduced edema in treated animals.

Comparison with Related Compounds

To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:

| Compound | Position of Nitro Group | Biological Activity |

|---|---|---|

| 1-(Cyclopentyloxy)-2-nitrobenzene | Second | Moderate antimicrobial |

| 1-(Cyclopentyloxy)-4-nitrobenzene | Fourth | Low antimicrobial |

| 1-(Cyclohexyloxy)-3-nitrobenzene | Third | Similar activity profile |

The unique positioning of the nitro group in this compound appears to enhance its biological activity compared to its analogs.

Q & A

Q. What are the recommended safety protocols for handling 1-(cyclopentyloxy)-3-nitrobenzene in laboratory settings?

When handling nitroaromatic compounds like this compound, follow these guidelines:

- Respiratory protection : Use a NIOSH-approved dust respirator or SCBA in poorly ventilated areas to avoid inhalation of fine particles .

- Skin/eye protection : Wear impervious gloves (e.g., nitrile), safety goggles, and a face shield to prevent contact. Install emergency showers/eye baths nearby .

- Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Avoid long-term storage due to potential degradation .

Q. How can the purity of this compound be validated in synthetic workflows?

Purity assessment typically involves:

Q. What solvent systems are optimal for recrystallizing nitroaromatic compounds like this compound?

Recrystallization often employs mixed solvents:

- Polar/non-polar mixtures : Ethanol/water or acetone/hexane gradients are effective for nitrobenzene derivatives. Monitor solubility at elevated temperatures .

- Crystallization aids : Seed crystals or slow cooling (0.5°C/min) enhance crystal quality .

Advanced Research Questions

Q. How do substituents on the cyclopentyl group influence the electronic properties of this compound?

Substituents alter electron density via inductive effects:

- Electron-withdrawing groups (e.g., trifluoromethyl): Increase nitro group reactivity, enhancing electrophilic substitution rates. This is observed in analogues like 1-(trifluoromethyl)-3-nitrobenzene .

- Steric effects : Bulky groups (e.g., tert-butyl) reduce reaction yields in Suzuki couplings, as seen in 1-(4-tert-butylphenyl)-3-nitrobenzene synthesis . Computational DFT studies can quantify these effects.

Q. What methodologies resolve contradictions in extraction efficiency data for nitroaromatic compounds in acidic media?

Contradictions in extraction data (e.g., varying values) arise from:

- Acidity optimization : For 1-(trifluoromethyl)-3-nitrobenzene systems, maximum occurs at ~4 M HNO, beyond which H ion competition reduces efficiency .

- Ligand design : Long alkyl chains (e.g., L3 in Et-Tol-DAPhen ligands) improve solubility and metal ion partitioning. Validate via slope analysis of log vs. ligand concentration .

Q. How can intermolecular interactions in crystalline this compound be characterized?

Use X-ray crystallography to determine:

Q. What strategies mitigate decomposition during long-term storage of nitroaromatic compounds?

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Storage conditions : Use amber glass vials under inert gas (Ar/N) at –20°C. Monitor via periodic HPLC to detect nitro group reduction byproducts .

Notes

- For synthesis scaling, replicate conditions from analogous compounds (e.g., 1-ethyl-3-nitrobenzene protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.